prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
PROP-2-EN-1-YL 5-(4-FLUOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various functional groups such as a fluorophenyl group, a prop-2-en-1-yl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 5-(4-FLUOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.
Fusion with Pyrimidine Ring: The thiazole ring is then fused with a pyrimidine ring through a cyclization reaction involving a suitable precursor.
Introduction of Functional Groups: The fluorophenyl group, prop-2-en-1-yl group, and carboxylate ester are introduced through various substitution and esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 5-(4-FLUOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
PROP-2-EN-1-YL 5-(4-FLUOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 5-(4-FLUOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
PROP-2-EN-1-YL 5-(4-FLUOROPHENYL)-2,7-DIMETHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives:
(2E,2ʹE)-3,3ʹ-(1,4-Phenylene)bis(1-(4-fluorophenyl)-prop-2-en-1-one): Similar in having a fluorophenyl group but differs in the overall structure and reactivity.
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one: Contains a thiophene ring instead of a thiazole ring, leading to different chemical properties.
(E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one: Similar in having a fluorophenyl group but includes a bromophenyl group, affecting its reactivity and applications.
Properties
Molecular Formula |
C18H17FN2O3S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
prop-2-enyl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H17FN2O3S/c1-4-9-24-17(23)14-10(2)20-18-21(16(22)11(3)25-18)15(14)12-5-7-13(19)8-6-12/h4-8,11,15H,1,9H2,2-3H3 |
InChI Key |
LBGMOYSSTRWFTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC=C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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